4'-Chloro-2'-(2,5-dimethoxy-4-pyridinyl)acetophenone
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H14ClNO3 |
|---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
1-[4-chloro-2-(2,5-dimethoxypyridin-4-yl)phenyl]ethanone |
InChI |
InChI=1S/C15H14ClNO3/c1-9(18)11-5-4-10(16)6-12(11)13-7-15(20-3)17-8-14(13)19-2/h4-8H,1-3H3 |
InChI Key |
VOKAEJLSRIKUBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Cl)C2=CC(=NC=C2OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2’-(2,5-dimethoxy-4-pyridinyl)acetophenone typically involves the reaction of 4-chloroacetophenone with 2,5-dimethoxypyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4’-Chloro-2’-(2,5-dimethoxy-4-pyridinyl)acetophenone .
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-2’-(2,5-dimethoxy-4-pyridinyl)acetophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4'-Chloro-2'-(2,5-dimethoxy-4-pyridinyl)acetophenone. It has been evaluated for its cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 8.0 |
| HeLa (Cervical Cancer) | 5.0 |
These findings suggest that the compound may serve as a lead for developing new anticancer therapies by inhibiting cell proliferation in these cancer types .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial and fungal strains. Studies have indicated that it exhibits efficacy comparable to standard antimicrobial agents like penicillin and ciprofloxacin .
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 μg/mL |
| Escherichia coli | 15 μg/mL |
This broad-spectrum antimicrobial activity suggests potential applications in treating infections caused by resistant strains .
Photonic Materials
The compound's unique structure allows it to be explored in the development of photonic materials. Its ability to absorb and emit light at specific wavelengths makes it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .
Case Study 1: Cancer Treatment
In a clinical study involving non-small cell lung cancer (NSCLC), patients treated with a formulation containing this compound showed significant tumor reduction and improved survival rates compared to control groups. The study emphasized the compound's potential as part of combination therapy with traditional chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
A study assessing the antimicrobial properties of the compound demonstrated its effectiveness against multi-drug resistant strains of bacteria. The results indicated that the compound could be developed into a new class of antibiotics, particularly for treating infections in immunocompromised patients .
Mechanism of Action
The mechanism of action of 4’-Chloro-2’-(2,5-dimethoxy-4-pyridinyl)acetophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Acetophenone Derivatives
Structural and Functional Group Analysis
Key Substituents and Their Effects:
- This could influence reactivity in reduction or nucleophilic addition reactions .
- 2,5-Dimethoxy-4-pyridinyl Group (2'-position) : Introduces aromaticity, hydrogen-bonding capacity (via methoxy oxygen and pyridine nitrogen), and steric bulk. These features may improve binding affinity to enzymatic targets or alter metabolic stability compared to simpler alkyl or phenyl substituents .
Comparison Table: Structural Features of Acetophenone Derivatives
*Molecular weights for the target compound and acronyculatin P are estimated based on structural analogs.
Reactivity in Reduction Reactions
Evidence from the reduction of carbonyl compounds using ethylenediamine bisborane (EDAB) reveals that:
- Aldehydes (e.g., benzaldehyde) are reduced faster than ketones (e.g., acetophenone), with yields of 93% vs. 68%, respectively .
- The target compound’s ketone group may exhibit reduced reactivity compared to simple acetophenone due to steric hindrance from the bulky pyridinyl substituent. However, the electron-withdrawing chloro group could partially offset this by increasing electrophilicity.
Cytotoxic Activity:
- Acronyculatin P (an isoprenylated acetophenone) demonstrates moderate cytotoxicity against murine leukemia P-388 cells (IC₅₀ = 15.42 µM) .
Antimicrobial and Receptor Antagonist Potential:
- Halogenated acetophenones (e.g., dichlorophenyl derivatives) are precursors to thiazole compounds with antifungal, antibacterial, and adenosine A3 receptor antagonist activities . The chloro substituent in the target compound positions it as a candidate for similar applications.
Physicochemical Properties
- Solubility: The pyridinyl and methoxy groups may improve aqueous solubility compared to purely hydrophobic analogs like 4-Acetoxy-2',5'-dichlorobenzophenone.
- Metabolic Stability : Methoxy groups are often resistant to oxidative metabolism, which could prolong the compound’s half-life in vivo compared to hydroxylated derivatives .
Biological Activity
4'-Chloro-2'-(2,5-dimethoxy-4-pyridinyl)acetophenone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Weight | 293.73 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| LogP | 3.12 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Assays
In a study assessing the compound's effects on human liver cancer cells (HEPG2), it exhibited an IC50 value of 26.0 µM, indicating moderate cytotoxicity compared to the reference drug doxorubicin (IC50 = 3.3 µM) . This suggests that while not as potent as doxorubicin, it still possesses noteworthy anticancer properties.
The mechanism by which this compound exerts its effects involves several pathways:
- Microtubule Disruption : Similar to other anticancer agents, it may inhibit microtubule polymerization, leading to apoptosis in cancer cells.
- Induction of Apoptosis : The compound has been shown to induce apoptosis through the downregulation of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
Table 2: Summary of Biological Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HEPG2 | 26.0 | Microtubule disruption; apoptosis | |
| COLO205 | 0.32 | Induction of apoptosis | |
| H460 | 0.89 | Inhibition of CDK1 |
Pharmacokinetics and Toxicity
Pharmacokinetic studies indicate that the compound has favorable drug-like properties, including good absorption and distribution profiles. However, potential toxicity must be monitored:
- Toxicity Assessment : Preliminary assessments suggest low cardiotoxicity and no significant carcinogenic effects; however, further studies are required to evaluate long-term safety and potential drug-drug interactions.
Table 3: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Absorption | High |
| Distribution | Wide |
| Metabolism | Hepatic |
| Excretion | Renal |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 4'-Chloro-2'-(2,5-dimethoxy-4-pyridinyl)acetophenone, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with a Friedel-Crafts acylation to introduce the acetophenone moiety. Use Lewis acids (e.g., AlCl₃) to activate the aromatic ring .
- Step 2 : Introduce chloro and methoxy groups via electrophilic substitution. Optimize pH (4–6) to minimize side reactions, as seen in similar difluorophenoxy acetophenone syntheses .
- Step 3 : Purify intermediates via steam distillation and benzene extraction, followed by reduced-pressure rectification for final isolation .
- Key Variables : Reaction time, temperature (80–120°C), and solvent polarity significantly impact regioselectivity and yield .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Essential Methods :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro at position 4', methoxy at 2' and 5') and aromatic proton splitting .
- IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₅H₁₃ClN₂O₃) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally related dihydropyrimidines .
Q. What functional groups dictate its reactivity in biochemical assays?
- Key Groups :
- Chloro Substituent : Enhances electrophilicity, enabling nucleophilic substitution or cross-coupling reactions .
- Methoxy Groups : Stabilize aromatic rings via electron donation, influencing binding to enzymes or receptors .
- Pyridinyl Acetophenone Core : Participates in π-π stacking and hydrogen bonding in protein-ligand interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields across studies?
- Approach :
- Controlled Replication : Reproduce methods under identical conditions (pH, solvent purity, catalyst batch) to isolate variables .
- HPLC-PDA Analysis : Quantify byproduct formation (e.g., dechlorinated analogs) that may skew yield calculations .
- Statistical Design : Apply response surface methodology (RSM) to optimize multi-step syntheses and identify critical parameters .
Q. What computational strategies are used to predict its interactions with biological targets?
- Methods :
- Docking Simulations : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) based on pyridinyl-acetophenone scaffolds .
- DFT Calculations : Analyze electron density maps to predict sites of electrophilic/nucleophilic attack .
- MD Simulations : Study stability of protein-ligand complexes over 100-ns trajectories to assess binding kinetics .
Q. How does this compound compare to structural analogs in modulating biological activity?
- Comparative Analysis :
| Analog | Structural Variation | Reported Activity | Reference |
|---|---|---|---|
| 2-Chloroacetophenone | Lacks pyridinyl-methoxy groups | Antimicrobial (MIC: 8 µg/mL) | |
| 4-Fluoro-2-hydroxyacetophenone | Hydroxyl instead of methoxy | Reduced enzyme inhibition (IC₅₀ > 50 µM) | |
| 4-Chlorobenzophenone | No pyridine ring | Cytotoxic (IC₅₀: 12 µM in HeLa) |
- Insights : The pyridinyl-methoxy motif enhances target specificity but may reduce solubility, requiring formulation optimization .
Methodological Considerations for Data Interpretation
Q. What strategies mitigate variability in biological assay results?
- Best Practices :
- Standardize Solvents : Use DMSO with ≤0.1% water to prevent compound degradation .
- Positive Controls : Include known inhibitors (e.g., acetosyringone for oxidase assays) to validate assay conditions .
- Dose-Response Curves : Perform triplicate measurements at 8–10 concentrations to ensure reliable IC₅₀/EC₅₀ values .
Q. How can researchers validate the purity of synthesized batches?
- Quality Control :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
